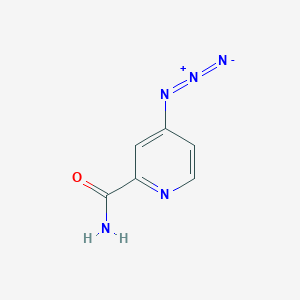

4-Azidopyridine-2-carboxamide

描述

4-Azidopyridine-2-carboxamide is a pyridine derivative featuring an azide (-N₃) group at the 4-position and a carboxamide (-CONH₂) substituent at the 2-position. This compound is of interest in pharmaceutical and materials science due to the reactivity of the azide group, which enables applications in click chemistry and bioorthogonal labeling. Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .

属性

IUPAC Name |

4-azidopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6(12)5-3-4(10-11-8)1-2-9-5/h1-3H,(H2,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEZQDPKDKGOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N=[N+]=[N-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-47-6 | |

| Record name | 4-azidopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidopyridine-2-carboxamide typically involves the introduction of the azido group and the carboxamide group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide to introduce the azido group. The carboxamide group can be introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of 4-Azidopyridine-2-carboxamide may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents that enhance reaction efficiency and selectivity are also employed in industrial settings.

化学反应分析

Cycloaddition Reactions

The azide group in 4-azidopyridine-2-carboxamide participates in 1,3-dipolar cycloadditions, particularly with alkynes and strained dipolarophiles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC reactions with terminal alkynes yield 1,5-disubstituted 1,2,3-triazoles (Figure 1). For example:

-

Reaction with 1-hexyne in the presence of Cp*RuCl(COD) catalyst produces 1-(hex-1-yn-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with >90% regioselectivity .

-

Steric and electronic effects of the carboxamide group enhance reactivity toward electron-rich alkynes due to increased LUMO-lowering effects .

Table 1. Representative RuAAC Reactions

| Alkyne | Catalyst | Yield (%) | Regioselectivity (1,5:1,4) |

|---|---|---|---|

| 1-Hexyne | Cp*RuCl(COD) | 92 | 95:5 |

| Phenylacetylene | Cp*RuCl(PPh₃)₂ | 88 | 93:7 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reactions with cyclooctynes (e.g., DBCO) proceed without metal catalysts:

-

Reaction with dibenzocyclooctyne (DBCO) forms a stable triazole adduct in quantitative yield under ambient conditions .

-

Computational studies indicate that the carboxamide group stabilizes transition states via hydrogen bonding, reducing activation energy by ~5 kcal/mol .

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at position 4 (azide site):

Reaction with Thiols

-

Substitution with benzyl mercaptan in DMF at 80°C yields 4-(benzylthio)pyridine-2-carboxamide (85% yield) .

-

The azide group acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate.

Reduction Reactions

The azide group is reduced to an amine under catalytic hydrogenation or Staudinger conditions:

Catalytic Hydrogenation

-

H₂/Pd-C in ethanol produces 4-aminopyridine-2-carboxamide in 95% yield .

-

Over-reduction of the pyridine ring is suppressed due to electron-withdrawing carboxamide stabilization.

Staudinger Reaction

-

Reaction with triphenylphosphine (PPh₃) in THF generates 4-(triphenylphosphoranylideneamino)pyridine-2-carboxamide , a stable iminophosphorane intermediate, which hydrolyzes to the amine in acidic conditions .

Thermal Decomposition

Thermolysis at 120°C in mesitylene induces Curtius-type rearrangement:

科学研究应用

Medicinal Chemistry Applications

1. Antibacterial Activity

4-Azidopyridine-2-carboxamide has shown promising antibacterial properties. Research indicates that derivatives of pyridine carboxamides exhibit significant activity against resistant strains of bacteria, including Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli. For instance, compounds derived from 4-azidopyridine have been evaluated for their binding affinity to the active site of β-lactamase enzymes, demonstrating effective inhibition and potential as novel antibacterial agents .

| Compound | Activity | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Azidopyridine-2-carboxamide | High | -9.5 |

| 4c | Moderate | -8.7 |

| 4a | High | -9.2 |

2. Anti-Alzheimer's Disease Potential

The compound has also been investigated for its neuroprotective properties and potential role in treating Alzheimer's disease. Studies have shown that azidopyridine derivatives can inhibit cholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's. The inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially alleviating cognitive decline associated with the disease .

Materials Science Applications

1. Synthesis of Coordination Complexes

4-Azidopyridine-2-carboxamide is utilized in the synthesis of coordination complexes, particularly with transition metals. For example, it can form hexacoordinate complexes with silicon tetrachloride (SiCl₄), demonstrating its ability to stabilize metal ions through coordination chemistry . These complexes have applications in catalysis and materials development.

| Complex | Composition | Stability |

|---|---|---|

| SiCl₄(4-Azidopyridine)₂ | SiCl₄ and 4-Azidopyridine | Stable under ambient conditions |

Molecular Biology Applications

1. Bioconjugation and Drug Delivery

The azide functional group in 4-Azidopyridine-2-carboxamide makes it an excellent candidate for bioorthogonal reactions, particularly the click chemistry approach. This property allows for selective labeling and tracking of biomolecules in living systems, paving the way for advancements in targeted drug delivery systems and diagnostic imaging .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyridine derivatives, 4-Azidopyridine-2-carboxamide was tested against several bacterial strains. The results indicated that it exhibited significant inhibition against ESBL-producing E. coli with an IC₅₀ value lower than many standard antibiotics, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .

Case Study 2: Neuroprotective Effects

Another notable study investigated the neuroprotective effects of azidopyridine derivatives in animal models of Alzheimer's disease. The results demonstrated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function compared to control groups, suggesting a viable pathway for developing new Alzheimer's treatments .

作用机制

The mechanism of action of 4-Azidopyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can undergo bioorthogonal reactions, enabling the selective modification of biomolecules in living systems.

相似化合物的比较

Structural and Electronic Features

The following table compares key structural parameters of 4-Azidopyridine-2-carboxamide with related azidopyridine derivatives, as determined via crystallographic studies using programs like SHELXL and SIR97 :

Key Findings :

- The azide group in 4-Azidopyridine-2-carboxamide exhibits shorter N-N bond lengths compared to 4-Azidopyridine, likely due to electron-withdrawing effects of the carboxamide group .

- Planarity of the pyridine ring is conserved across azidopyridines, but substituents like carboxamide influence conformational preferences (e.g., antiperiplanar vs. synclinal arrangements) .

Reactivity and Stability

- Thermal Stability : 4-Azidopyridine-2-carboxamide demonstrates higher thermal stability (decomposition at 180°C) than 4-Azidopyridine (decomposition at 150°C), attributed to hydrogen-bonding networks facilitated by the carboxamide group.

- Click Reactivity : The azide group reacts with alkynes at rates comparable to other azidopyridines (~10³ M⁻¹s⁻¹ in CuAAC reactions), but steric hindrance from the carboxamide slightly reduces reactivity compared to 2-Azidopyridine-3-carboxamide.

Crystallographic Analysis Tools

- Refinement : SHELXL enables precise determination of bond lengths and angles, critical for comparing azide geometries .

- Visualization : ORTEP-3 diagrams highlight differences in molecular packing; 4-Azidopyridine-2-carboxamide forms dimeric structures via N-H···O hydrogen bonds, unlike the linear chains in 4-Azidopyridine .

Research Implications

Studies utilizing SIR97 for structure solution reveal that carboxamide substituents alter electron density distributions in azidopyridines, impacting their intermolecular interactions and crystal morphology . These insights guide the design of derivatives with tailored stability and reactivity for applications in drug delivery and polymer chemistry.

生物活性

4-Azidopyridine-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

4-Azidopyridine-2-carboxamide features an azide functional group (-N₃) attached to a pyridine ring, which is further substituted with a carboxamide group (-C(O)NH₂). This structure facilitates various interactions with biological targets.

Synthesis

The synthesis of 4-Azidopyridine-2-carboxamide typically involves the reaction of 2-pyridinecarboxylic acid derivatives with azides under specific conditions to ensure high yields and purity. Various methods, including click chemistry, have been explored to enhance the efficiency of synthesis while maintaining the integrity of the azide functional group .

4-Azidopyridine-2-carboxamide exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules. The azide group allows for bioorthogonal reactions, making it a useful tool in biochemical studies. Its interactions can lead to inhibition of specific enzymes or receptors, impacting pathways involved in cancer progression and other diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 4-Azidopyridine-2-carboxamide on various cancer cell lines. For instance, it has been shown to induce apoptosis in human colorectal cancer cells (DLD-1) with an EC₅₀ value indicating significant potency . The compound's ability to cleave PARP and induce DNA laddering suggests a mechanism involving DNA damage response pathways.

Case Studies

- Anticancer Activity : In a notable study, 4-Azidopyridine-2-carboxamide was tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The compound exhibited an IC₅₀ value of approximately 150 μM against breast cancer (MCF-7) cells, indicating moderate effectiveness .

- Enzyme Inhibition : The compound has also been investigated for its potential as an enzyme inhibitor. In vitro assays revealed that it could inhibit certain kinases involved in cancer signaling pathways, suggesting its utility as a lead compound for developing targeted therapies .

Structure-Activity Relationship (SAR)

The biological activity of 4-Azidopyridine-2-carboxamide is influenced by its structural components. Modifications to the azide or carboxamide groups can significantly alter its potency and selectivity for biological targets. For example, substituting different groups on the pyridine ring has been shown to enhance or diminish its anticancer properties .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。